Methyldopa pivaloyloxyethyl ester
Description
Historical Context of Methyldopa (B1676449) and its Prodrug Development
Methyldopa, an analog of DOPA (3,4-dihydroxyphenylalanine), was first synthesized in 1954 and was later identified as a potent antihypertensive agent in the 1960s. nih.govwileymicrositebuilder.com It acts as a prodrug itself, being metabolized in the central nervous system to its active form, alpha-methylnorepinephrine, which then exerts its blood pressure-lowering effects. drugbank.comnih.gov For many years, methyldopa was a cornerstone in the treatment of hypertension, particularly in specific patient populations. nih.govwileymicrositebuilder.com
Despite its efficacy, the use of methyldopa has been hampered by several limitations. A primary issue is its incomplete and variable oral absorption, with a bioavailability averaging only about 25% and ranging widely from 8% to 62%. drugbank.comnih.gov This erratic absorption can lead to unpredictable therapeutic responses. Furthermore, methyldopa has a relatively short plasma half-life of about 105 minutes, necessitating frequent dosing to maintain therapeutic blood levels. nih.gov While it was a mainstay treatment, its use has declined with the advent of newer agents with more favorable side-effect profiles. nih.govnih.govwikipedia.orgwebmd.comghsupplychain.org
To address the pharmacokinetic shortcomings of methyldopa, researchers turned to the prodrug approach, specifically the synthesis of ester progenitors. nih.gov The rationale was to create derivatives that would be more efficiently absorbed from the gastrointestinal tract and then rapidly hydrolyze in the blood or target tissues to release the parent methyldopa. nih.govresearchgate.net By masking the polar carboxyl group of methyldopa through esterification, its lipophilicity could be increased, thereby improving its potential for passive diffusion across the intestinal membrane. scirp.org
One such ester prodrug that emerged from this research is Methyldopa pivaloyloxyethyl ester . nih.govnih.gov This compound was designed with the aim of enhancing the oral bioavailability of methyldopa. nih.gov Studies showed that the pivaloyloxyethyl ester of methyldopa was completely hydrolyzed during the first pass through the body, leading to a faster, more uniform, and more extensive delivery of methyldopa into the systemic circulation compared to oral administration of methyldopa itself. nih.gov The systemic availability of methyldopa from the prodrug was found to be significantly higher and more consistent. nih.gov Methyldopate, the ethyl ester of methyldopa, is another example of a prodrug developed to improve its delivery. caymanchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
81660-38-0 |
|---|---|
Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H25NO6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11/h6-8,10,19-20H,9,18H2,1-5H3/t10?,17-/m0/s1 |
InChI Key |
IFDYIWPAJKYNTO-LKDXBUKQSA-N |
SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
Isomeric SMILES |
CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
Other CAS No. |
81660-38-0 |
Synonyms |
methyldopa pivaloyloxyethyl ester methyldopa pivaloyloxyethyl ester hydrochloride pivaloyloxyethyl methyldopa ester POE methyldopa |
Origin of Product |
United States |
Synthesis and Chemical Characterization of Methyldopa Pivaloyloxyethyl Ester
Synthetic Methodologies for Ester Progenitors of Methyldopa (B1676449)
The synthesis of ester prodrugs of methyldopa, including the pivaloyloxyethyl ester, has been approached through various chemical strategies. These methods aim to efficiently create an ester linkage that can be readily cleaved in the body to release the active methyldopa. nih.gov
Direct Esterification Approaches
One of the primary methods for synthesizing methyldopa esters is through direct esterification. nih.gov This approach involves the reaction of methyldopa with a suitable acyl halide or anhydride (B1165640) in the presence of a catalyst. In the case of methyldopa pivaloyloxyethyl ester, this would involve reacting methyldopa with a pivaloyloxyethyl halide. A key advantage of this method is its straightforward nature, which can be performed without the need for protecting groups on the nitrogen or oxygen atoms of the methyldopa molecule. nih.gov
For instance, a general method for preparing L-methyldopa methyl esters involves reacting L-methyldopa with methanol (B129727) in the presence of hydrogen chloride gas. The reaction proceeds at a temperature range of 0-45°C for 10-72 hours. google.com This direct approach can be adapted for the synthesis of other esters, including the pivaloyloxyethyl ester, by using the corresponding alcohol and acid catalyst.
Alternative Synthetic Pathways for Alpha-Acyloxyalkyl Esters
Alternative pathways for the synthesis of alpha-acyloxyalkyl esters, such as this compound, have also been explored. These methods may offer advantages in terms of yield, purity, or the ability to introduce specific stereochemistry. One such strategy involves a multi-step process where an intermediate is formed and then reacted to create the final ester prodrug. acs.org
For example, the synthesis can proceed through the formation of an iminium salt from an amino ketene (B1206846) silyl (B83357) acetal, followed by a nucleophilic addition reaction to generate α,α-disubstituted α-amino esters. acs.org Another approach involves the asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of a tricyclic iminolactone derived from (1S)-(+)-3-carene. acs.org While more complex, these methods provide greater control over the final product's stereochemistry.
Structural Elucidation and Stereochemical Considerations
The chemical structure and stereochemistry of this compound are crucial for its function as a prodrug.
Confirmation of Ester Linkage Formation
The formation of the ester linkage in this compound can be confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a characteristic ester carbonyl (C=O) stretching band. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation, with specific shifts in the proton and carbon spectra indicating the presence of the pivaloyloxyethyl group and its connection to the methyldopa moiety.
Diastereoisomeric Aspects in Ester Prodrugs
Methyldopa itself is a chiral molecule, existing as the active L-isomer (L-α-methyldopa). nih.gov The introduction of the pivaloyloxyethyl ester group, which also contains a chiral center at the alpha-carbon of the ethyl group, results in the formation of diastereomers. nih.gov This means that the final product can be a mixture of two diastereomers: (S,S) and (S,R), assuming the starting methyldopa is the pure L-isomer (S-configuration). The presence of these diastereomers can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The different diastereomers may have different physical properties and could potentially have different rates of enzymatic hydrolysis back to the active methyldopa in the body.
Optimization of Synthetic Processes for Scalability
For a prodrug like this compound to be commercially viable, its synthesis must be scalable. This involves optimizing the reaction conditions to maximize yield, minimize byproducts, and ensure the process is cost-effective and environmentally friendly. google.com
Key areas for optimization include:
Catalyst Selection: Identifying the most efficient and recyclable catalyst for the esterification reaction.
Solvent Choice: Using solvents that are safe, effective for the reaction, and easily removed.
Reaction Temperature and Time: Fine-tuning these parameters to achieve the highest conversion rate with the fewest side reactions. google.com
Purification Methods: Developing efficient crystallization and filtration processes to obtain a high-purity product. google.com
Research into the scalable synthesis of related compounds, such as L-methyldopa methyl esters, has shown that recycling the mother liquor can reduce costs and improve the environmental footprint of the process. google.com These principles can be applied to the large-scale production of this compound.
Biochemical Mechanisms of Biotransformation
Enzymatic Hydrolysis of the Pivaloyloxyethyl Moiety
The initial and rate-limiting step in the activation of methyldopa (B1676449) pivaloyloxyethyl ester is the hydrolysis of the ester bond linking pivalic acid to the ethyl group. This reaction is not spontaneous and requires enzymatic catalysis.
The biotransformation of methyldopa pivaloyloxyethyl ester is initiated by the action of ubiquitous endogenous enzymes known as esterases. scirp.orgresearchgate.net These enzymes are critical for the activation of a wide variety of ester-based prodrugs. researchgate.net Esterases recognize and hydrolyze the ester linkage within the pivaloyloxyethyl moiety, a process essential for unmasking the active drug. nih.gov This enzymatic cleavage is the trigger for the subsequent release of methyldopa. The design of the prodrug leverages the high catalytic efficiency of these enzymes to ensure rapid and effective activation following oral administration. nih.govnih.gov
The hydrolysis of this compound is a rapid process that occurs during its first pass through the body. nih.gov Intact prodrug is found in only trace amounts, if at all, in the urine, indicating near-complete hydrolysis after absorption. nih.gov The ubiquitous nature of the responsible esterases means that this biotransformation is not confined to a single organ. Significant hydrolytic activity occurs in various tissues, including:
The Intestine: Esterases present in the intestinal wall can begin the hydrolysis process as the prodrug is absorbed.
The Liver: As a major metabolic hub, the liver contains a high concentration of esterases that contribute significantly to first-pass metabolism and prodrug activation. nih.gov
The Blood: Plasma esterases, such as butyrylcholinesterase, also play a crucial role in cleaving the ester bond once the prodrug enters systemic circulation. researchgate.netnih.gov
This widespread distribution of enzymatic activity ensures that the conversion to the active form is efficient and not limited by transport to a specific metabolic site. nih.gov
Sequential Release of Methyldopa
The release of methyldopa from its pivaloyloxyethyl ester prodrug is a two-step sequential process. The initial enzymatic hydrolysis is followed by a spontaneous chemical cleavage.
The enzymatic hydrolysis of the pivaloyl ester bond by esterases does not directly yield methyldopa. Instead, it generates an unstable intermediate, a hemiacetal derivative of methyldopa. This intermediate is highly transient and immediately undergoes a spontaneous, non-enzymatic cleavage. This rapid decomposition releases the active methyldopa molecule and acetaldehyde. This two-step mechanism, involving an initial enzymatic trigger followed by a rapid, spontaneous chemical breakdown, is a common strategy in prodrug design to ensure efficient drug release. scirp.org
Kinetic studies have demonstrated that the hydrolysis of this compound is both rapid and extensive. Following oral administration of the prodrug, plasma concentrations of the active metabolite, methyldopa, reach their peak within approximately one hour. nih.gov This indicates a swift and efficient hydrolytic process in vivo.
Research comparing the oral administration of the prodrug to that of methyldopa itself shows that the prodrug formulation leads to a faster, more uniform, and more extensive delivery of methyldopa into the general circulation. nih.gov The systemic availability of methyldopa from the pivaloyloxyethyl ester is significantly higher than from oral methyldopa.
| Formulation | Average Systemic Availability (%) | Coefficient of Variation (CV) (%) |
|---|---|---|
| This compound (Prodrug) | 64% | 15% |
| Methyldopa (Oral) | 27% | 63% |
Metabolism of the Released Pivalic Acid Moiety
The hydrolysis of the prodrug releases not only methyldopa but also a pivalic acid (trimethylacetic acid) moiety. This xenobiotic carboxylic acid must also be metabolized and eliminated from the body. nih.gov In humans, the primary metabolic pathway for pivalic acid is conjugation with L-carnitine. nih.govtandfonline.com
This process forms a stable, water-soluble conjugate called pivaloyl carnitine. nih.govtandfonline.com The formation of this acylcarnitine facilitates its excretion in the urine, effectively serving as a detoxification pathway. mdpi.com This conjugation is a crucial step, as the accumulation of free pivalic acid or its CoA-derivatives could potentially interfere with mitochondrial fatty acid metabolism by sequestering free carnitine and coenzyme A. mdpi.comnih.gov Studies administering the radiolabeled prodrug have confirmed that pivaloyl carnitine is the major radioactive metabolite of the pivalic acid moiety found in human urine. nih.govtandfonline.com
Further Metabolism of Methyldopa to Active Species
Once liberated from its pivaloyloxyethyl ester prodrug form, methyldopa undergoes a series of enzymatic conversions to form its pharmacologically active metabolites. This metabolic cascade is responsible for the therapeutic effects of the drug.
The initial and crucial step in the activation of methyldopa is its decarboxylation to alpha-methyldopamine (B1210744) biolife-publisher.it. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase, also known as dopa-decarboxylase biolife-publisher.itwikipedia.org. Dopa-decarboxylase facilitates the removal of a carboxyl group from methyldopa biolife-publisher.itnih.gov. While this conversion is a key step, alpha-methyldopamine itself does not accumulate to a significant extent as it is an intermediate in a larger metabolic pathway nih.gov. Under certain conditions, dopa decarboxylase can also lead to the formation of 3,4-dihydroxyphenylacetone (B24149) and ammonia (B1221849) from alpha-methyldopa through an oxidative deamination process nih.gov.
The intermediate metabolite, alpha-methyldopamine, serves as a substrate for the enzyme dopamine (B1211576) beta-hydroxylase biolife-publisher.itwikipedia.org. This enzyme catalyzes the hydroxylation of the beta-carbon of the side chain of alpha-methyldopamine, resulting in the formation of alpha-methylnorepinephrine biolife-publisher.itwikipedia.orgnih.govwikipedia.orgtaylorandfrancis.commosaicdx.com. Alpha-methylnorepinephrine is considered the primary active metabolite responsible for the therapeutic effects of methyldopa nih.govdrugbank.com.
Furthermore, alpha-methylnorepinephrine can be further metabolized to alpha-methylepinephrine drugbank.com. This conversion is catalyzed by the enzyme phenylethanolamine N-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the amino group of alpha-methylnorepinephrine drugbank.comwikipedia.orgtaylorandfrancis.comcurehunter.comnih.govuniprot.org.
The enzymes dopa-decarboxylase and dopamine beta-hydroxylase are central to the bioactivation of methyldopa biolife-publisher.it. Dopa-decarboxylase initiates the metabolic cascade by converting the prodrug methyldopa into its initial metabolite, alpha-methyldopamine biolife-publisher.itwikipedia.org. The S-enantiomer of methyldopa acts as a competitive inhibitor of this enzyme wikipedia.org.
Dopamine beta-hydroxylase then carries out the subsequent and critical hydroxylation step, converting alpha-methyldopamine into the key active metabolite, alpha-methylnorepinephrine biolife-publisher.itwikipedia.orgwikipedia.orgtaylorandfrancis.commosaicdx.com. The sequential action of these two enzymes effectively transforms the parent compound into a potent therapeutic agent within the body.
| Precursor | Enzyme | Product |
| Methyldopa | Dopa-Decarboxylase | Alpha-Methyldopamine |
| Alpha-Methyldopamine | Dopamine Beta-Hydroxylase | Alpha-Methylnorepinephrine |
| Alpha-Methylnorepinephrine | Phenylethanolamine N-Methyltransferase | Alpha-Methylepinephrine |
Pharmacological Basis of Prodrug Design
Modulation of Lipophilicity for Membrane Permeation
A fundamental principle in drug design is that a compound's ability to cross biological membranes is heavily influenced by its lipophilicity, or "fat-loving" nature. Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to polar, water-soluble molecules while allowing more lipophilic molecules to pass through more readily via passive diffusion. nih.govresearchgate.net Methyldopa (B1676449), being a polar amino acid analog, has inherently poor lipid solubility, which can limit its absorption from the gastrointestinal tract. nih.gov Esterification is a common and effective prodrug strategy to transiently increase lipophilicity by masking polar functional groups, such as the carboxylic acid in methyldopa.
The attachment of a pivaloyloxyethyl group to the methyldopa molecule effectively masks the polar carboxyl group, creating the more lipophilic compound, methyldopa pivaloyloxyethyl ester. This chemical modification is designed to facilitate the compound's transport across the lipid-rich membranes of the intestinal epithelium.
Research findings confirm the success of this strategy. Studies in human volunteers have shown that the pivaloyloxyethyl ester (POE) of methyldopa is well absorbed after oral administration. nih.gov Crucially, the ester is designed to be a temporary modification. Once absorbed and having crossed the intestinal barrier, it is rapidly and completely hydrolyzed by esterase enzymes in the blood and liver during its first pass through the circulation. nih.gov This rapid cleavage releases the parent drug, methyldopa, into the systemic circulation. The delivery of methyldopa via this prodrug form has been demonstrated to be faster and more uniform compared to the administration of methyldopa itself. nih.gov
Direct comparisons between the prodrug and its parent compound highlight the significant advantages conferred by esterification. The oral bioavailability of methyldopa is known to be variable and often low. drugbank.com In contrast, the administration of this compound leads to a more extensive and reliable delivery of active drug to the bloodstream.
One study found that the systemic availability of methyldopa following administration of the POE prodrug averaged 64%, with a relatively low coefficient of variation of 15%. nih.gov This stands in stark contrast to the administration of methyldopa itself, which resulted in an average systemic availability of only 27% and a much higher coefficient of variation of 63%, indicating inconsistent absorption. nih.gov Another study reinforced this finding, showing that 45% of the administered dose of the prodrug was excreted as methyldopa, compared to only 18% following a standard oral dose of the parent drug. nih.gov
Table 1: Comparative Bioavailability of Methyldopa vs. This compound (POE)
| Parameter | Methyldopa (Oral) | Methyldopa POE (Oral) | Source(s) |
|---|---|---|---|
| Average Systemic Availability | 27% | 64% | nih.gov |
| Coefficient of Variation (CV) | 63% | 15% | nih.gov |
| Excreted as Methyldopa | 18% of dose | 45% of dose | nih.gov |
Attenuation of Pre-Systemic Metabolism
Pre-systemic metabolism, or first-pass metabolism, is a phenomenon where the concentration of a drug is significantly reduced before it reaches the systemic circulation, primarily due to metabolism within the gut wall and liver. The design of this compound helps to mitigate this issue.
A major metabolic pathway for orally administered methyldopa is conjugation with sulfate (B86663) in the gastrointestinal tract and liver, forming an inactive metabolite, methyldopa mono-O-sulfate. nih.govdrugbank.com This process significantly reduces the amount of active drug that reaches the rest of the body.
By temporarily masking the functional groups of methyldopa, the pivaloyloxyethyl ester prodrug is less susceptible to this initial sulfation. Research has demonstrated that first-pass metabolism of methyldopa to its mono-O-sulfate conjugate was significantly lower when the drug was administered as the POE ester compared to when methyldopa was given directly. nih.gov This reduction in first-pass metabolism is a key factor contributing to the prodrug's enhanced bioavailability.
The use of the pivaloyloxyethyl ester prodrug not only reduces the extent of first-pass metabolism but also fundamentally alters the metabolic profile of methyldopa. When methyldopa is administered conventionally, its principal urinary metabolite is methyldopa sulfate. nih.gov However, following the administration of the POE prodrug, a distinct shift from sulfation to O-methylation is observed. nih.gov
In a study involving human volunteers, only a small fraction (13%) of the dose was excreted as methyldopa sulfate after the POE prodrug was given. nih.gov The major urinary metabolite, aside from unchanged methyldopa, was found to be 3-O-methyl-alpha-methyldopa (3-OCH3 methyldopa). nih.gov This indicates that by bypassing the primary sites of sulfation in the gut wall, the absorbed methyldopa becomes a more readily available substrate for the enzyme catechol-O-methyltransferase (COMT), leading to a different metabolic outcome.
Table 2: Urinary Metabolite Profile After Oral Administration
| Compound | Administration of Methyldopa | Administration of Methyldopa POE | Source(s) |
|---|---|---|---|
| Methyldopa Sulfate | Principal urinary metabolite | Minor urinary metabolite (13% of dose) | nih.gov |
| 3-O-methyl-alpha-methyldopa | Minor metabolite | Major urinary metabolite (other than methyldopa) | nih.gov |
Mechanism of Action of the Activated Metabolite (Alpha-Methylnorepinephrine)
The therapeutic effect of methyldopa is not due to the drug itself but rather to its active metabolite, alpha-methylnorepinephrine. nih.govdrugbank.compatsnap.com Methyldopa is a prodrug that requires a two-step bioactivation process after it has been liberated from its pivaloyloxyethyl ester form. First, methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form alpha-methyldopamine (B1210744). wikipedia.org Subsequently, the enzyme dopamine (B1211576) beta-hydroxylase converts alpha-methyldopamine into the pharmacologically active compound, alpha-methylnorepinephrine. wikipedia.org
The antihypertensive action of alpha-methylnorepinephrine is exerted within the central nervous system. nih.govpatsnap.com It acts as a potent agonist at presynaptic alpha-2 adrenergic receptors located in the brainstem. drugbank.compatsnap.comwikipedia.org Stimulation of these central alpha-2 receptors inhibits the outflow of sympathetic nervous system signals from the brain to the peripheral circulation. drugbank.compatsnap.com This reduction in sympathetic tone leads to vasodilation (the relaxation and widening of blood vessels) and a subsequent decrease in arterial blood pressure. patsnap.commedicaldialogues.in In essence, alpha-methylnorepinephrine functions as a false neurotransmitter that tricks the central nervous system into downregulating blood pressure.
Central Alpha-2 Adrenergic Receptor Agonism
The principal mechanism through which methyldopa, and by extension its pivaloyloxyethyl ester prodrug, lowers blood pressure is through its action on central alpha-2 adrenergic receptors. nih.govwikipedia.orgbiolife-publisher.it After crossing the blood-brain barrier, methyldopa is metabolized within the central nervous system to its active form, α-methylnorepinephrine. nih.govpatsnap.com This active metabolite is a selective agonist for α2-adrenergic receptors. patsnap.commedchemexpress.com
Stimulation of these presynaptic α2-adrenergic receptors in the brainstem leads to an inhibition of adrenergic neuronal outflow. drugbank.com This results in a decrease in sympathetic tone, causing vasodilation and a subsequent reduction in blood pressure. patsnap.comwikipedia.org The antihypertensive effects are primarily mediated by this central action, which reduces peripheral sympathetic tone and lowers arterial pressure. drugbank.comnih.gov
Table 1: Key Pharmacological Actions of Methyldopa's Active Metabolite
| Action | Receptor | Effect |
|---|---|---|
| Agonism | Central Alpha-2 Adrenergic Receptors | Inhibition of sympathetic outflow |
Inhibition of Norepinephrine Release as a "False Neurotransmitter"
The concept of a "false neurotransmitter" is central to understanding the nuanced mechanism of methyldopa. biolife-publisher.it Its active metabolite, α-methylnorepinephrine, acts as a false neurotransmitter by replacing the endogenous neurotransmitter, norepinephrine, at sympathetic nerve endings. wikipedia.orgbiolife-publisher.it
Effects on Sympathetic Outflow Regulation
The stimulation of central alpha-2 adrenergic receptors by α-methylnorepinephrine is the key to its regulation of sympathetic outflow. drugbank.comnih.gov This agonistic action within the brainstem effectively dampens the sympathetic signals being sent to the peripheral nervous system. drugbank.comwikipedia.org The consequence is a reduction in the output of vasoconstrictor adrenergic signals. drugbank.com
This centrally mediated decrease in sympathetic activity leads to reduced peripheral vascular resistance and a lowering of systemic blood pressure. nih.govnih.gov Notably, this mechanism of action allows for a reduction in blood pressure without significantly affecting cardiac output or renal blood flow, making it a useful therapeutic approach in certain patient populations. nih.gov Studies in animal models have demonstrated that chronic treatment with methyldopa can impair cardiovascular reflexes, which is consistent with its effects on the sympathetic nervous system. nih.gov
Table 2: Comparison of Methyldopa Bioavailability from Different Formulations
| Formulation | Bioavailability | Peak Plasma Concentration of Methyldopa |
|---|---|---|
| Oral Methyldopa | ~25% (highly variable) | Variable |
| Oral this compound | Significantly Improved | Approximately 6 micrograms/ml at 1 hour |
Data derived from studies in human volunteers. nih.gov
Comparative Pharmacological and Biotransformation Studies
Evaluation of Methyldopa (B1676449) Pivaloyloxyethyl Ester vs. Other Methyldopa Progenitors
The primary goal in developing ester prodrugs of methyldopa was to enhance its gastrointestinal absorption compared to the parent amino acid and to ensure its rapid conversion to methyldopa in the bloodstream or at its target tissues. nih.gov Among various synthesized esters, the pivaloyloxyethyl (POE) ester and the succinimidoethyl (Sm) ester emerged as potent antihypertensive agents in animal models, warranting further investigation. nih.govnih.gov
A key finding was that after oral administration of the POE ester, a significantly higher percentage of the dose was excreted as methyldopa (45%) compared to what is typically observed after oral administration of methyldopa itself (18%). nih.gov This suggests that the POE ester is well-absorbed and efficiently hydrolyzed to the active drug. nih.gov In contrast, while both POE and Sm esters were well-absorbed in spontaneously hypertensive rats, studies in humans indicated that the Sm ester was more resistant to the action of extrahepatic esterases. nih.gov This resulted in lower levels of methyldopa in the urine following the administration of the Sm ester compared to the POE ester. nih.gov
Comparative Hydrolysis Kinetics and Metabolic Fates
The hydrolysis of methyldopa pivaloyloxyethyl ester is a critical step in its activation. Studies have shown that the POE ester is rapidly hydrolyzed to methyldopa in the body. nih.gov In fact, intact POE was found to be absent or present in only trace amounts in the urine of human volunteers after oral administration, underscoring the efficiency of this conversion. nih.gov
A notable difference in the metabolic fate of methyldopa when administered as the POE ester is the shift in its primary metabolic pathway. nih.gov When methyldopa is given directly, its principal urinary metabolite is methyldopa sulfate (B86663). nih.gov However, following the administration of the POE ester, a smaller proportion of the dose is excreted as the sulfate conjugate (13%), with 3-O-methyl-methyldopa becoming a major urinary metabolite. nih.gov Methyldopamine was identified as a minor metabolite in this context. nih.gov This alteration in metabolism suggests that the prodrug form influences the enzymatic pathways responsible for modifying methyldopa.
The comparative metabolism of the POE and Sm esters in humans revealed that the Sm ester appeared to be conjugated at the catechol nucleus before the ester bond was cleaved to release conjugated methyldopa. nih.gov This suggests a different initial metabolic handling of the Sm ester compared to the POE ester.
Influence of Pro-moiety Structure on Biotransformation
The chemical structure of the pro-moiety, the portion of the prodrug that is cleaved off to release the active drug, significantly impacts the biotransformation of methyldopa progenitors. The difference in the metabolic profiles of the pivaloyloxyethyl and succinimidoethyl esters highlights this influence. nih.gov The resistance of the succinimidoethyl ester to extrahepatic esterases in humans and dogs, compared to the pivaloyloxyethyl ester, is a direct consequence of its structural properties. nih.gov
The design of prodrugs often involves tuning the pro-moiety to achieve desired properties such as improved absorption, specific pharmacokinetic profiles, and efficient release of the parent drug. nih.gov The selection of different ester groups can alter lipophilicity, which in turn affects membrane permeability and absorption. mdpi.com The relatively rapid and complete hydrolysis of the pivaloyloxyethyl ester suggests that its structure is well-suited for cleavage by esterases present in the body. nih.gov
Cross-Species Comparative Metabolism and Hydrolysis
The metabolism and hydrolysis of methyldopa esters can vary significantly across different species, which has implications for preclinical drug development and the translation of animal model data to humans.
In Vitro and In Vivo Models for Comparative Analysis
A variety of in vitro and in vivo models are employed to study the metabolism of drug candidates. In vitro systems can include tissue fractions, such as those from the liver and duodenum, as well as blood components like leukocytes. nih.gov These models allow for the initial assessment of tissue-selective hydrolytic metabolism. nih.gov For instance, studies have shown that human and rat liver fractions are more active in hydrolyzing certain model ester compounds than human duodenal mucosa or blood leukocytes. nih.gov
In vivo studies in animal models such as rats, dogs, and rhesus monkeys, as well as in human volunteers, are crucial for understanding the complete picture of absorption, distribution, metabolism, and excretion. nih.govresearchgate.netwalshmedicalmedia.com For example, the comparative metabolism of the pivaloyloxyethyl and succinimidoethyl esters of methyldopa was evaluated in spontaneously hypertensive rats, rhesus monkeys, dogs, and humans. nih.gov These studies revealed species-specific differences in how these prodrugs were processed. nih.gov
Species-Specific Enzymatic Activity
The enzymatic machinery responsible for hydrolyzing ester prodrugs, primarily esterases, can exhibit significant species-specific differences in their activity and substrate specificity. nih.gov This can lead to variations in the rate and extent of prodrug conversion.
For the methyldopa esters, the metabolism of the pivaloyloxyethyl and succinimidoethyl esters was comparable in spontaneously hypertensive rats. nih.gov However, in humans and dogs, the succinimidoethyl ester was found to be more resistant to extrahepatic esterase activity than the pivaloyloxyethyl ester. nih.gov This difference in enzymatic action directly impacts the bioavailability of the active drug, methyldopa, in these species. Understanding such species-specific enzymatic activity is critical for predicting the performance of a prodrug in humans based on preclinical animal data.
Prodrug Strategies for Amino Acid Derivatives
The use of a prodrug approach for amino acid derivatives like methyldopa is a well-established strategy to overcome pharmaceutical and pharmacokinetic challenges. nih.govresearchgate.net Amino acids, being essential biological molecules, often face issues with low bioavailability and rapid metabolism. nih.govresearchgate.net
The primary motivation for creating prodrugs of amino acids is to improve properties such as:
Increased bioavailability: By masking the polar functional groups of the amino acid, the prodrug can become more lipophilic, leading to better absorption through biological membranes. mdpi.com
Targeted delivery: Prodrugs can be designed to be activated by specific enzymes present in target tissues, thereby concentrating the active drug where it is needed. nih.gov
Prevention of rapid metabolism: The prodrug strategy can protect the parent drug from premature metabolic inactivation. nih.govresearchgate.net
Improved solubility: Attaching certain pro-moieties can enhance the water solubility of a drug. tandfonline.com
The development of this compound is a classic example of this strategy, where esterification was used to enhance the absorption of the parent amino acid. nih.gov This approach has been successfully applied to numerous other drugs, demonstrating the broad utility of designing prodrugs to optimize the therapeutic potential of amino acid-based pharmaceuticals. nih.govresearchgate.net
Analytical Methodologies in Research of Methyldopa Pivaloyloxyethyl Ester
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic techniques are fundamental in the analysis of Methyldopa (B1676449) pivaloyloxyethyl ester and its related substances. They serve to separate the target analytes from complex biological samples, a necessary step for accurate quantification and identification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), stands as a primary tool for the analysis of Methyldopa pivaloyloxyethyl ester and its metabolites. The technique offers high sensitivity and selectivity, essential for detecting the low concentrations typically found in plasma and urine.
One sensitive assay developed for the ester itself utilizes cation-exchange HPLC with electrochemical detection. nih.gov This method allows for the determination of the extent of hydrolysis of the prodrug after administration. The ester is extracted from plasma or urine using ethyl acetate, followed by a back-extraction into an acidic medium before being injected into the HPLC system. nih.gov The assay demonstrates linearity over concentration ranges of 10-160 ng/mL in plasma and 20-400 ng/mL in urine. nih.gov
For the major metabolites of the ester, such as methyldopa and 3-O-methyldopa, various HPLC-MS/MS methods have been established. These methods are crucial as the ester is rapidly hydrolyzed to methyldopa in the body. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity for quantification. nih.govresearchgate.net
Below is a table summarizing the conditions used in various HPLC methods for the analysis of this compound and its key metabolites.
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Application |
| This compound | Two Altex Partisil 10 SCX (25 cm x 4.6 mm) in series | Methanol (B129727), potassium phosphate (B84403) buffer (pH 3.0), and EDTA disodium (B8443419) dihydrate | Electrochemical (0.5 V) | Quantification in plasma and urine nih.gov |
| Methyldopa | Zorbax SB-C18 | 2:98 (v/v) acetonitrile (B52724) and 0.2% (v/v) formic acid in water | ESI-MS/MS (MRM mode: m/z 212.1 → 139.2, 166.2, 195.2) | Therapeutic drug monitoring in human plasma nih.gov |
| 3-O-methyldopa | Atlantis T3 C18 (5 μm; 150 x 4.6 mm) | Water and methanol (85:15, v/v) containing 0.05% formic acid | ESI-MS/MS (MRM mode: m/z 212.0 → 166.0) | Quantification in human plasma for bioequivalence studies researchgate.net |
| Methyldopa | C18 column | Acetonitrile and 0.1% formic acid | ESI-MS/MS | Quantification in human plasma nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized in the metabolic profiling of this compound. nih.govchemicalbook.com This technique is particularly useful for volatile and thermally stable compounds. For non-volatile compounds like methyldopa and its metabolites, derivatization is typically required to increase their volatility, allowing them to be analyzed by GC. Although less common than HPLC for this specific application, GC-MS provides high-resolution separation and definitive mass-based identification, complementing the data obtained from liquid chromatography. nih.govrsc.org It played a role in early studies to identify the urinary metabolites following the administration of the ester. nih.govchemicalbook.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic method that has been applied in the study of this compound metabolism. nih.govchemicalbook.com While it does not offer the high resolution or quantification capabilities of HPLC or GC, TLC is a valuable tool for the initial screening and separation of metabolites. In studies investigating the fate of the radiolabeled ester, TLC was used to separate different radioactive components in urine, providing a preliminary picture of the metabolic profile before more sophisticated techniques like GC-MS or HPLC were employed for definitive identification and quantification. nih.govchemicalbook.com
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the structural elucidation of metabolites and for tracing the metabolic pathways of the drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of unknown compounds, including drug metabolites. While mass spectrometry provides the molecular weight and fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
In the context of this compound, after a potential metabolite is isolated (often using preparative HPLC), NMR is used to confirm its exact structure. Key NMR experiments include:
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
¹³C NMR: Shows the signals for each unique carbon atom, with chemical shifts that are highly sensitive to the local chemical environment. This is crucial for identifying sites of metabolism, such as hydroxylation, methylation, or conjugation.
2D NMR techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (¹H-¹H), between protons and the carbons they are directly attached to (¹H-¹³C), and between protons and carbons over two to three bonds, respectively. This allows chemists to piece together the complete molecular structure of a metabolite.
For instance, if the catechol nucleus of the methyldopa moiety were to be conjugated with glucuronic acid, NMR would be essential to definitively determine the position of the linkage.
Radiotracer Techniques (e.g., ³H, ¹⁴C Labeling)
Radiotracer studies are a cornerstone of metabolism research, providing a quantitative picture of the absorption, distribution, and excretion of a drug. In the investigation of this compound, dual-labeling studies have been particularly insightful. nih.gov
In one pivotal human study, the compound was synthesized with two different radioisotopes:
³H (Tritium) incorporated into the methyldopa portion of the molecule.
¹⁴C (Carbon-14) incorporated into the pivalic acid moiety of the ester group. nih.gov
By administering this dual-labeled compound and subsequently measuring the radioactivity of both isotopes in urine and plasma, researchers could independently track the fate of the active drug moiety and the promoiety. This approach demonstrated that the ester was well-absorbed and rapidly hydrolyzed, as the parent compound was found only in trace amounts in urine. nih.gov Furthermore, the study quantified the excretion of various metabolites, revealing that after administration of the ester, a smaller fraction of the dose was excreted as methyldopa sulfate (B86663) compared to when methyldopa itself is administered. nih.gov Instead, 3-O-methylmethyldopa was identified as a major urinary metabolite. nih.gov Another study also utilized ³H-labeled ester to compare its metabolic profile to that of a different progenitor. chemicalbook.com
In Vitro Systems for Biotransformation Studies
The biotransformation of this compound, a prodrug of the antihypertensive agent methyldopa, is a critical area of research to understand its conversion to the active parent compound. In vitro systems are invaluable tools in these investigations, providing controlled environments to study the metabolic pathways, particularly the hydrolysis of the ester linkage. These systems range from purified enzymes to complex cellular models, each offering unique insights into the bioconversion process.
Isolated Enzyme Systems
The primary mechanism for the activation of ester prodrugs like this compound is enzymatic hydrolysis. scirp.org Isolated enzyme systems are frequently employed to identify the specific enzymes responsible for this conversion and to characterize the kinetics of the reaction.
Other esterases, such as butyrylcholinesterase (BChE), found in plasma, and paraoxonases (PONs), may also contribute to the hydrolysis of ester prodrugs. researchgate.netnih.gov To delineate the contribution of each enzyme class, a panel of selective inhibitors can be utilized in in vitro assays. nih.gov For example, eserine is a specific inhibitor of CES2, which can help in phenotyping the responsible esterases. nih.gov
Table 1: Key Enzymes in Ester Prodrug Metabolism
| Enzyme Family | Primary Location(s) | Role in Prodrug Metabolism |
|---|---|---|
| Carboxylesterases (CES) | Liver, Intestine, Plasma | Major enzymes responsible for the hydrolysis of ester prodrugs to their active form. scirp.orgresearchgate.net |
| Butyrylcholinesterase (BChE) | Plasma | Contributes to the hydrolysis of certain ester-based prodrugs in the bloodstream. researchgate.net |
Tissue Homogenates and Cellular Models
To study the biotransformation in a more physiologically relevant context, which includes the influence of cellular uptake and the combined action of multiple enzymes, researchers utilize tissue homogenates and cellular models.
Tissue Homogenates
Homogenates of tissues known for high metabolic activity, such as the liver and intestine, are standard in vitro tools. nih.govscirp.org These preparations contain a mixture of enzymes at concentrations that reflect the in vivo state. Studies on other pivaloyloxymethyl esters, such as those of clodronic acid, have demonstrated rapid degradation in rabbit liver homogenates, with half-lives as short as 1.1 minutes. nih.gov This suggests that this compound would likely undergo swift hydrolysis in similar systems. By comparing the rate of hydrolysis in homogenates from different tissues (e.g., liver, intestine, kidney), researchers can identify the primary site of metabolic activation. For example, studies have shown that esterase activity is significantly higher in rat jejunum homogenates compared to Caco-2 cell homogenates. nih.gov
Table 2: Comparative Esterase Activity in In Vitro Models
| In Vitro Model | Relative Esterase Activity | Key Findings |
|---|---|---|
| Rat Jejunum Homogenate | High | Significantly higher esterase activity compared to Caco-2 cells, indicating the small intestine as a major site of ester prodrug metabolism. nih.gov |
| Caco-2 Cell Homogenate | Low | Lower intrinsic esterase activity, which may not fully represent the metabolic capacity of the human small intestine. nih.govnih.gov |
Cellular Models
Cellular models, particularly the Caco-2 cell line derived from human colorectal adenocarcinoma, are widely used to simulate the intestinal barrier and study drug absorption and metabolism simultaneously. nih.govkuleuven.be Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters and metabolic enzymes, including esterases. nih.govumich.edu
When an ester prodrug like this compound is applied to the apical side of a Caco-2 monolayer, researchers can measure the appearance of the parent drug, methyldopa, on the basolateral side. nih.gov This provides insights into both the permeability of the prodrug and its intracellular conversion. Studies with other ester prodrugs, such as pivampicillin (B1678493) and prednisolone (B192156) acetate, have shown almost complete hydrolysis during their transit across the Caco-2 monolayer. nih.govkuleuven.be However, it is noteworthy that the expression levels of certain carboxylesterases in Caco-2 cells, particularly CES2, are lower than in the human intestine, which can sometimes lead to an underestimation of intestinal metabolism. jst.go.jp To address this, modified Caco-2 cell lines with engineered expression of specific esterases have been developed. jst.go.jp
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyldopa |
| Pivampicillin |
| Prednisolone acetate |
| Clodronic acid pivaloyloxymethyl esters |
Advanced Research Perspectives and Future Directions
Structure-Activity Relationship Studies for Optimized Prodrug Design
The core of modern prodrug development lies in understanding the relationship between a molecule's structure and its activity. nih.gov By systematically modifying the chemical structure of a prodrug, researchers can fine-tune its properties to achieve desired therapeutic outcomes.
The conversion of methyldopa (B1676449) to its pivaloyloxyethyl ester is a strategy to increase its lipophilicity, or its ability to dissolve in fats, which in turn enhances its ability to pass through cell membranes. scirp.orgscirp.org The ester group is designed to be cleaved by enzymes in the body, releasing the active methyldopa. nih.gov
| Prodrug | Ester Substituent | Relative Hydrolysis Rate in Humans | Key Finding |
| Methyldopa pivaloyloxyethyl ester | Pivaloyloxyethyl | More rapid | Higher urinary levels of methyldopa observed. nih.gov |
| Methyldopa succinimidoethyl ester | Succinimidoethyl | More resistant | Lower antihypertensive potency suggested in preliminary human studies. nih.gov |
The insights gained from structure-activity relationship studies are paving the way for the rational design of new and improved methyldopa prodrugs. nih.gov The goal is to create molecules with optimized absorption, distribution, metabolism, and excretion (ADME) properties. This can involve the use of computational modeling and a deeper understanding of the biological processes involved in prodrug activation. researchgate.net
Future design strategies may focus on:
Fine-tuning lipophilicity: Balancing lipophilicity to maximize membrane permeability without compromising solubility.
Modulating enzymatic cleavage: Designing ester linkages that are selectively cleaved by specific enzymes at the desired site of action.
Incorporating targeting moieties: Attaching molecules that can bind to specific transporters or receptors to direct the drug to particular tissues or cells.
Investigation of Cellular and Molecular Transport Mechanisms
Understanding how this compound moves into and out of cells is crucial for optimizing its delivery and efficacy.
While increasing lipophilicity enhances passive diffusion across cell membranes, some prodrugs are designed to hijack the body's own transport systems. scirp.org These carrier-mediated transport systems are proteins that facilitate the movement of specific molecules, such as amino acids or peptides, into cells. By designing a prodrug to resemble a natural substrate for one of these transporters, its uptake can be significantly enhanced.
For methyldopa, which is an amino acid analog, it is plausible that its pivaloyloxyethyl ester could interact with amino acid transporters. drugbank.com Further research is needed to elucidate the specific transporters involved in the uptake of this compound and to leverage this knowledge for the design of more efficiently absorbed prodrugs.
Efflux pumps are proteins that actively transport substances out of cells. They are a major mechanism of drug resistance and can significantly reduce the intracellular concentration of a drug, thereby diminishing its therapeutic effect. A key consideration in prodrug design is to create molecules that are not recognized as substrates by these pumps.
Further investigation is required to determine if this compound is a substrate for common efflux pumps like P-glycoprotein (P-gp). If it is, future prodrug designs could focus on modifications that circumvent these pumps, ensuring that more of the drug reaches its target.
Exploration of Enzyme Specificity and Polymorphism in Hydrolysis
The conversion of this compound to its active form is dependent on the action of esterase enzymes. nih.gov The specificity of these enzymes and genetic variations within the population can have a significant impact on the drug's effectiveness.
Esterases are a diverse group of enzymes found throughout the body. nih.gov Identifying the specific esterases responsible for hydrolyzing this compound is a key area of research. This knowledge can help in predicting the rate and location of drug activation. Furthermore, genetic polymorphisms, or variations in the genes that code for these enzymes, can lead to differences in enzyme activity between individuals. This can result in some people metabolizing the prodrug more quickly or slowly than others, potentially affecting both its efficacy and its side-effect profile. For example, some variants of human carboxylesterase 1 have been shown to be ineffective at cleaving the ester bond in the antiviral drug oseltamivir, rendering the prodrug ineffective in those individuals. nih.gov Future research should explore potential polymorphisms in the enzymes that hydrolyze this compound to enable a more personalized approach to treatment.
Integration of Computational Chemistry and Modeling in Prodrug Development
The development of prodrugs, such as this compound, has increasingly benefited from the integration of computational chemistry and molecular modeling. These in silico approaches provide powerful tools to predict and analyze the properties of prodrug candidates, thereby streamlining the development process, reducing costs, and improving the efficiency of identifying successful compounds. mdpi.comnih.gov By simulating complex biological processes, researchers can gain insights into a prodrug's behavior before undertaking expensive and time-consuming experimental studies. mdpi.comnih.gov
Computational methods are instrumental in the rational design of prodrugs by optimizing for improved pharmaceutical characteristics, favorable pharmacokinetic profiles, and efficient enzymatic activation. mdpi.com Techniques ranging from molecular docking to complex quantum mechanics (QM) and molecular dynamics (MD) simulations are employed to refine the prodrug structure to facilitate its cleavage by specific enzymes. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound, 2D and 3D QSAR studies could be employed to guide the selection of the optimal ester promoiety. By analyzing a series of different ester derivatives of methyldopa, a QSAR model could predict their relative absorption rates, stability, and the efficiency of their conversion to methyldopa. For instance, a QSAR analysis could identify key molecular descriptors (e.g., electronic and steric properties) of the ester group that govern its hydrolysis by plasma esterases, similar to how QSAR has been used to understand the binding affinity of inhibitors for the dopamine (B1211576) transporter. nih.gov This approach allows for the systematic in silico screening of numerous potential promoieties to identify candidates with the most promising pharmacokinetic properties.
Molecular Docking and Dynamics Simulations
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are critical for understanding the interactions between a prodrug and the enzymes responsible for its activation. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a prodrug when bound to the active site of a target enzyme. For this compound, docking simulations would model its interaction with hydrolytic enzymes like human carboxylesterases. mdpi.com These simulations can elucidate the specific binding mode and predict the affinity of the prodrug for the enzyme's catalytic site, providing a structural basis for its efficient hydrolysis. This is crucial for designing a prodrug that is rapidly and completely converted to the active parent drug, methyldopa, upon absorption. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the enzyme-prodrug complex over time. mdpi.com These simulations can model the conformational changes that occur during the binding process and the chemical steps of the hydrolysis reaction itself. By observing the motion of atoms and the entry of water molecules into the active site, MD simulations can help to evaluate the steric and electronic compatibility between the prodrug and the enzyme, further optimizing the linker design for efficient cleavage. mdpi.commdpi.com This computational approach offers a detailed, mechanistic understanding that complements the static picture provided by molecular docking.
Physiologically Based Pharmacokinetic (PBPK) Modeling
The table below summarizes the application of these computational methods in the development of this compound.
| Computational Method | Application in Prodrug Development of this compound | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the structural features of various methyldopa esters with their rate of hydrolysis and absorption. nih.gov | Identification of the optimal chemical and physical properties of the promoiety for efficient conversion to methyldopa and enhanced bioavailability. |
| Molecular Docking | To predict the binding conformation and affinity of this compound within the active site of esterase enzymes. mdpi.commdpi.com | An understanding of the key interactions driving enzyme-mediated hydrolysis, guiding the design of an ester linkage that is a good substrate for the target enzymes. |
| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the prodrug within the enzyme's active site, including conformational changes and the hydrolysis reaction pathway. mdpi.com | A detailed mechanistic insight into the activation process, confirming the stability of the binding pose and the feasibility of the enzymatic cleavage, leading to a more rational prodrug design. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | To simulate the ADME properties of the prodrug and the resulting active methyldopa in a virtual patient population, integrating in vitro data and system parameters. nih.gov | Prediction of the complete pharmacokinetic profile, including systemic exposure and variability, thereby optimizing the prodrug design to achieve the desired therapeutic window for methyldopa. |
Q & A
Q. How is Methyldopa pivaloyloxyethyl ester synthesized, and what rationale supports its design as a prodrug?
this compound is synthesized via direct esterification of methyldopa’s carboxyl group with pivaloyloxyethyl chloride, avoiding the use of N- or O-protecting groups . The prodrug design aims to enhance intestinal permeability and reduce presystemic metabolism (e.g., conjugation and decarboxylation), thereby improving oral bioavailability. Hydrolysis in systemic circulation releases methyldopa, bypassing first-pass metabolism .
Q. What experimental models are used to assess the pharmacokinetics of this compound?
Preclinical studies employ rats, dogs, and rhesus monkeys to evaluate absorption and hydrolysis rates, while human trials measure urinary excretion of methyldopa and its sulfate conjugate. For example, Vickers et al. (1978) demonstrated a 3.5-fold increase in methyldopa excretion in humans after prodrug administration compared to the parent drug, using species-specific bioavailability models .
Q. How does this compound compare to other methyldopa prodrugs in reducing presystemic metabolism?
The pivaloyloxyethyl ester outperforms the succinimidoethyl ester due to faster hydrolysis relative to conjugation. In humans, 65% of the pivaloyloxyethyl ester dose was excreted as intact methyldopa, versus 40% for the succinimidoethyl ester, indicating reduced first-pass conjugation .
Advanced Research Questions
Q. What methodological challenges arise in quantifying interspecies variability in prodrug hydrolysis?
Hydrolysis rates vary significantly across biological matrices (e.g., plasma vs. liver homogenates) and species. For instance, dog plasma hydrolyzes the prodrug 2× faster than rat plasma, necessitating matrix-specific enzyme activity assays and interspecies pharmacokinetic scaling during experimental design .
Q. How do contradictory findings on prodrug efficacy (e.g., pivaloyloxyethyl ester vs. bambuterol) inform mechanistic studies?
While the pivaloyloxyethyl ester increases methyldopa bioavailability, bambuterol (a terbutaline prodrug) prolongs plasma exposure without elevating peak concentrations. These discrepancies highlight the need to study prodrug stability in intestinal vs. hepatic tissues and enzyme-specific hydrolysis pathways .
Q. What statistical approaches resolve variability in urinary excretion data for prodrug metabolites?
Non-compartmental analysis (NCA) of cumulative urinary excretion, combined with ANOVA for interspecies comparisons, is recommended. Vickers et al. (1984) used this method to show a 30% reduction in sulfate conjugate excretion in humans, confirming reduced presystemic metabolism .
Q. How can in vitro hydrolysis assays optimize prodrug candidate selection?
Parallel assays in simulated gastric fluid, plasma, and liver homogenates identify hydrolysis "sweet spots" where prodrug stability in the gut balances rapid systemic activation. For this compound, >80% hydrolysis in plasma within 1 hour correlates with higher bioavailability .
Methodological Guidance
Q. What controls are essential in hydrolysis rate studies?
Include (a) blank matrices (e.g., plasma without prodrug) to exclude endogenous hydrolysis, (b) positive controls (e.g., propranolol hemisuccinate), and (c) pH-adjusted buffers to mimic physiological conditions. Reference Vickers et al. (1978) for species-specific protocol adaptations .
Q. How should researchers address ethical considerations in cross-species pharmacokinetic studies?
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): justify species selection (e.g., primates for human-relevant metabolism), minimize animal cohorts via power analysis, and adhere to institutional review boards (IRBs) for human trials .
Q. What data normalization techniques improve comparability in bioavailability studies?
Normalize urinary methyldopa excretion to dose-adjusted creatinine clearance and account for renal function variability. Vickers et al. (1984) used this approach to confirm a 2.8× bioavailability increase in humans .
Data Interpretation and Contradictions
Q. Why do some studies report conflicting hydrolysis rates for this compound?
Discrepancies arise from differences in experimental conditions (e.g., buffer pH, enzyme concentrations) and interspecies enzyme expression. For example, human esterases hydrolyze the prodrug 50% faster than rodent enzymes, requiring careful model validation .
Q. How can meta-analyses reconcile variability in prodrug efficacy across studies?
Apply random-effects models to account for heterogeneity in study designs (e.g., dosing regimens, analytical methods). Pooled data from Vickers et al. (1978–1984) show consistent bioavailability improvements in humans despite interspecies variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
